6-Iodo-7-nitroisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-nitroisobenzofuran-1(3H)-one is a chemical compound with the molecular formula C8H4INO4 and a molecular weight of 305.03 g/mol . It is characterized by the presence of iodine and nitro groups attached to an isobenzofuranone core. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-nitroisobenzofuran-1(3H)-one typically involves the nitration of 6-iodo-3H-isobenzofuran-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 6-Iodo-3H-isobenzofuran-1-one
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Low temperature (0-5°C) to prevent over-nitration
Product: this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-nitroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating (50-80°C)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and solvents (e.g., ethanol, methanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom
Reduction: 6-Amino-7-nitro-3H-isobenzofuran-1-one
Oxidation: Oxidized derivatives, depending on the specific oxidizing agent used
Scientific Research Applications
6-Iodo-7-nitroisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Iodo-7-nitroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target proteins through halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Iodo-7-nitroisobenzofuran-1(3H)-one is unique due to the presence of both iodine and nitro groups on the isobenzofuranone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-iodo-7-nitro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHVFGBPBXRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)I)[N+](=O)[O-])C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.